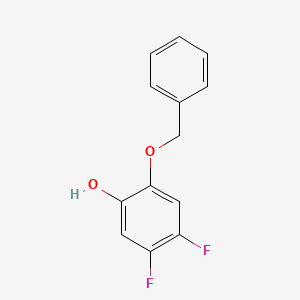

2-(Benzyloxy)-4,5-difluorophenol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4,5-difluoro-2-phenylmethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2O2/c14-10-6-12(16)13(7-11(10)15)17-8-9-4-2-1-3-5-9/h1-7,16H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRHKUBKDVYPIKK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC(=C(C=C2O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Reaction Mechanisms and Pathways Involving 2 Benzyloxy 4,5 Difluorophenol

Mechanistic Insights into O-Alkylation Reactions of Fluorinated Phenols

The synthesis of 2-(benzyloxy)-4,5-difluorophenol typically proceeds via a Williamson ether synthesis, a classic example of nucleophilic substitution. This reaction involves the O-alkylation of a fluorinated phenol (B47542), such as 4,5-difluorophenol, with a benzyl (B1604629) halide. The core of this mechanism is the deprotonation of the phenolic hydroxyl group by a base, forming a more nucleophilic phenoxide ion. The electron-withdrawing nature of the fluorine atoms on the aromatic ring increases the acidity of the phenol, facilitating this deprotonation step.

The resulting phenoxide then attacks the electrophilic carbon of the benzyl halide, displacing the halide and forming the ether linkage. The reaction is sensitive to steric hindrance and the electronic properties of both the phenol and the alkylating agent. Computational studies on similar phenol alkylation reactions under phase transfer catalysis conditions have provided deeper insights into the kinetics and mechanism, highlighting the influence of solvent polarity and ion pairing on the reaction rate. dntb.gov.ua The choice of base and solvent is critical; for instance, the use of a cationic polymer as a phase transfer catalyst for Williamson ether synthesis has been shown to be efficient. dntb.gov.ua

The presence of fluorine can significantly influence the reactivity compared to non-fluorinated analogues. These "fluorine effects" can alter the reaction pathways and outcomes, making direct comparisons to non-fluorinated systems less straightforward. rsc.orgresearchgate.net

Detailed Study of Fluorine-Atom Transfer Processes in Aromatic Systems

Fluorine-atom transfer (FAT) is a fundamental process in the synthesis of organofluorine compounds. In the context of aromatic systems, this often involves electrophilic fluorinating agents like Selectfluor®. Theoretical studies suggest that the fluorination of aromatic compounds with Selectfluor® can proceed via two primary mechanisms: a polar SN2 pathway or a single-electron transfer (SET) mechanism. rsc.org

For many aromatic substrates, the SET mechanism is favored. rsc.org This process involves the transfer of an electron from the aromatic ring to the fluorinating agent, forming a radical cation and a radical intermediate. rsc.orgconicet.gov.ar The subsequent collapse of this radical pair leads to the formation of the C-F bond. rsc.org The regioselectivity of such reactions can often be predicted by analyzing the spin density maps of the radical cation intermediate. rsc.org In some cases, dual radical and ionic pathways can operate simultaneously. conicet.gov.ar

While this compound already contains fluorine, understanding FAT mechanisms is crucial for designing syntheses of related and more complex fluorinated molecules. For instance, methods for the regioselective allylic fluorination of alkenes have been developed that proceed under mild conditions. conicet.gov.ar

Investigation of Electron Transfer Mechanisms in C-F Bond Formation

The formation of carbon-fluorine bonds often involves electron transfer steps, particularly in reactions utilizing electrophilic fluorinating reagents. A key example is the use of photoredox catalysis for C-F bond formation. nih.gov In one such system, a ruthenium complex, upon excitation by visible light, engages in a single-electron transfer with Selectfluor®. nih.gov This process generates a highly reactive fluorine source under mild conditions. nih.gov

The mechanism of fluorination is heavily dependent on the reactants. For instance, the reaction of sodium phenoxide with certain fluorinating agents can proceed via an SET mechanism involving radical intermediates, while with other reagents, evidence points to the generation of a trifluoromethyl anion (CF₃⁻). rsc.org The presence of radical scavengers can be used experimentally to probe for the involvement of free radicals, which would support an SET pathway. conicet.gov.ar

The formation of charge-transfer complexes (CTCs) between electron-donating aromatic compounds and electron-accepting fluorinating agents has also been studied. rsc.org The appearance of long-wavelength CTC bands in absorption spectra provides evidence for these interactions, which can be a prelude to the electron transfer event. rsc.org

Catalytic Pathways in Benzyloxy and Fluoroaromatic Transformations

Catalytic methods are indispensable for the synthesis and modification of benzyloxy and fluoroaromatic compounds. Various transition metals, including palladium, copper, and cobalt, are employed to facilitate a range of transformations.

Palladium-catalyzed reactions: Palladium catalysts are well-known for their role in cross-coupling reactions. For instance, a decarboxylative etherification of aryl benzyl carbonates to form benzyl-protected phenols can be achieved using a palladium catalyst. organic-chemistry.org Furthermore, palladium-catalyzed benzylic C-H fluorination has been demonstrated, proceeding through a Pd(IV)-fluoride complex. beilstein-journals.org

Copper-catalyzed reactions: Copper catalysts are often used for C-O bond formation. While not directly involving this compound, related trifluoromethylation reactions of phenols can be catalyzed by copper complexes. nih.gov

Cobalt-catalyzed reactions: Cobalt catalysts have been used in the dioxygenation of gem-difluoroalkenes with phenols and molecular oxygen. nih.gov This reaction proceeds via a radical chain process and is notable for retaining both fluorine atoms, a common challenge in the functionalization of such substrates. nih.gov

Additionally, basic catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) have been used for the synthesis of benzyloxy pyrimido[4,5-b]quinoline derivatives in one-pot multi-component reactions. nih.gov

Characterization of Reaction Intermediates and Transition States

Understanding a reaction's mechanism requires the characterization of its transient species, namely intermediates and transition states. A reaction intermediate is a species that exists in a potential energy minimum between two transition states. ic.ac.uklibretexts.org In contrast, a transition state represents a potential energy maximum along the reaction coordinate. ic.ac.uk

In multi-step reactions, each step has its own transition state and activation energy. libretexts.org The step with the highest activation energy is the rate-determining step. libretexts.org For example, in an SN1 reaction, a carbocation is formed as a reaction intermediate. libretexts.org

Modern computational chemistry, particularly methods like conditional flow matching, allows for the accurate and rapid generation of transition state structures. researchgate.net This provides valuable insights into the geometry and energy of these fleeting species. researchgate.net Experimental techniques can also provide evidence for intermediates. For instance, the formation of a collision complex in gas-phase reactions has been characterized using quantum chemical methods and supported by scattering experiments. nih.gov

The table below summarizes key characteristics of intermediates and transition states.

| Feature | Reaction Intermediate | Transition State |

| Position on Energy Diagram | Energy Minimum | Energy Maximum |

| Lifetime | Transient, but can sometimes be isolated or observed spectroscopically | Fleeting, cannot be isolated |

| Role in Reaction | A distinct molecular entity formed in one step and consumed in a subsequent step | The highest energy point on the pathway between reactants/intermediates and products |

Thermal Decomposition Mechanisms and Stability Profiles of Related Fluorinated Aromatic Ethers

The thermal stability and decomposition pathways of fluorinated aromatic compounds are critical for their safe handling and application. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are common techniques used to assess thermal stability. researchgate.net

Studies on the thermal decomposition of perfluorocarboxylic acids (PFCAs) have shown that they can decompose via HF elimination at temperatures as low as 200°C, forming fluoroolefins and perfluorocarbon radical intermediates. nih.gov The presence of oxygen can facilitate defluorination by reacting with the parent compound and its pyrolysis products. nih.gov

For more complex molecules, decomposition can be a multi-step process. For example, the thermal degradation of the antihypertensive drug amlodipine (B1666008) besylate involves melting followed by decomposition, releasing gases such as ammonia (B1221849), methanol, and carbon dioxide. researchgate.net Similarly, the thermal degradation of hexabromocyclododecane (HBCD) proceeds through a complex mechanism involving dehydrobromination, Diels-Alder reactions, and radical reactions in a narrow temperature range. researchgate.net The decomposition of 2,4,6-trinitro-3,5-difluorophenol has been found to have an average apparent activation energy of 122.65 kJ·mol⁻¹. energetic-materials.org.cn

The table below presents thermal decomposition data for some related compounds.

| Compound | Decomposition Temperature Range (°C) | Key Decomposition Products |

| Perfluoropropionic acid (in N₂) | Starts ~200 | CF₂=CF₂, CF₃CF₂H, CF₃COF |

| Perfluorobutyric acid (in N₂) | Starts ~200 | CF₃CF=CF₂ |

| Amlodipine besylate (in air) | Starts ~198 | NH₃, CH₃OH, CO₂ |

| Hexabromocyclododecane | 230-270 | HBr, high-molecular-weight bromo-organics |

Synthesis and Reactivity of Derivatives and Downstream Transformations of 2 Benzyloxy 4,5 Difluorophenol

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is one of the most reactive sites in the 2-(benzyloxy)-4,5-difluorophenol molecule. Its acidity and nucleophilicity enable straightforward derivatization through various reactions, primarily esterification and etherification. These reactions are fundamental for modifying the compound's properties and for building more complex molecular architectures. The oxygen atom of the hydroxyl group acts as a nucleophile, attacking electrophilic carbon atoms to form new C-O bonds. mdpi.comsemanticscholar.org

Esterification and etherification are common strategies for protecting the phenolic hydroxyl group or for introducing new functional moieties. Etherification can be achieved by reacting the phenol (B47542) with an alkyl or benzyl (B1604629) halide in the presence of a base, such as sodium ethanolate. For instance, a similar process is used to prepare 4-benzyloxy-2,3-difluoro-alkylbenzenes from the corresponding difluorophenol and a substituted benzyl chloride. google.com This highlights a standard Williamson ether synthesis approach applicable to this class of compounds.

Esterification involves the reaction of the phenolic hydroxyl with a carboxylic acid or its derivative (e.g., an acyl chloride or anhydride). Another related reaction is the formation of urethanes through the reaction of the hydroxyl group with an isocyanate. mdpi.comsemanticscholar.org This reaction proceeds via the nucleophilic attack of the phenolic oxygen on the electrophilic carbon of the isocyanate group. mdpi.com

The phenolic hydroxyl group serves as a convenient anchor point for introducing heterocyclic systems into the molecule, typically through the formation of an ester or ether linkage. This strategy is valuable in medicinal chemistry and materials science for creating compounds with specific biological activities or physical properties.

Patents describe the synthesis of difluorophenyl esters containing pyridyl and pyrimidyl moieties. google.com These syntheses demonstrate the feasibility of linking heterocyclic structures to the difluorinated phenol core via the hydroxyl group. The table below presents examples of such derivatives formed from related difluorophenol precursors.

| Heterocyclic Moiety | Linkage Type | Example Product Name |

| Pyridine | Ester | 5-[2-(2-(trans-4-Heptylcyclohexyl)-ethyl)-pyridyl]-2,3-difluor-4-octyloxybenzoate google.com |

| Pyrimidine | Ester | 2-(5-Nonylpyrimidyl)-2,3-difluoro-4-nonyloxybenzoate google.com |

Chemical Modifications of the Benzylic Moiety

The benzyloxy group, -O-CH₂-Ph, offers two primary sites for chemical modification: the aromatic ring of the benzyl group and the benzylic methylene (B1212753) (-CH₂-) carbon.

The benzyl group's aromatic ring is susceptible to electrophilic aromatic substitution (EAS) reactions, including halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. msu.edu The reactivity of this ring is influenced by the substituent already present, in this case, the -CH₂-O-(difluorophenyl) group. This substituent acts as an activating group and directs incoming electrophiles to the ortho and para positions of the benzyl ring. Consequently, electrophilic attack will preferentially occur at the C2, C4, and C6 positions of the benzyl ring.

The benzylic methylene carbon is particularly reactive due to the stability of the intermediates formed at this position, such as benzylic radicals and carbocations. chemistrysteps.commemorang.com This enhanced reactivity allows for selective functionalization at this site.

Free-Radical Halogenation: The benzylic position can be readily halogenated using reagents like N-bromosuccinimide (NBS), typically with a radical initiator. libretexts.orgyoutube.com This reaction proceeds via a resonance-stabilized benzylic radical intermediate, ensuring high regioselectivity for the benzylic carbon over other positions. chemistrysteps.comlibretexts.orgyoutube.com

Substitution and Elimination: The resulting benzylic halide is a valuable synthetic intermediate. It can undergo nucleophilic substitution reactions (both Sₙ1 and Sₙ2) to introduce a wide variety of functional groups. memorang.comyoutube.com Given the stability of the benzylic carbocation, Sₙ1 reactions are particularly rapid. memorang.com Benzylic halides can also participate in elimination reactions (E1 and E2) to form a styrene-type double bond. memorang.com

Oxidation: While strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize alkylbenzenes, this reaction typically cleaves the side chain to form a carboxylic acid and requires at least one benzylic hydrogen. libretexts.orgmsu.edu For a benzyl ether, harsh oxidation could lead to the cleavage of the ether linkage itself.

The following table summarizes potential reactions at the benzylic methylene position.

| Reaction Type | Reagents | Product Type |

| Free-Radical Bromination | N-Bromosuccinimide (NBS), light/heat | Benzylic Bromide libretexts.org |

| Nucleophilic Substitution (Sₙ2) | Strong Nucleophiles (e.g., CN⁻, RO⁻) | Substituted Benzyl Ether youtube.com |

| Nucleophilic Substitution (Sₙ1) | Weak Nucleophiles (e.g., H₂O, ROH) | Substituted Benzyl Ether memorang.com |

| Elimination (E2) | Strong, bulky base | Styrene derivative |

Transformations Involving the Difluorinated Aromatic Ring

The difluorinated aromatic ring is the core of the molecule, and its reactivity is governed by the electronic effects of its four substituents: a hydroxyl group, a benzyloxy group, and two fluorine atoms. The hydroxyl and benzyloxy groups are strongly activating and ortho, para-directing for electrophilic aromatic substitution. The fluorine atoms are deactivating via induction but are also ortho, para-directing due to resonance.

The two unsubstituted positions on this ring are C3 (ortho to the benzyloxy group) and C6 (ortho to the hydroxyl group and para to the benzyloxy group). The powerful activating and directing effects of the -OH and -OBn groups strongly favor electrophilic substitution at these positions, particularly at C6, which benefits from the para-directing effect of the benzyloxy group and the ortho-directing effect of the hydroxyl group.

In addition to chemical transformations, biochemical modifications of difluorinated phenols have been observed. For example, the fungus Penicillium frequentans has been shown to transform various difluorophenols into their corresponding difluorinated catechols. sigmaaldrich.com This hydroxylation reaction, catalyzed by a phenol hydroxylase enzyme, demonstrates that the aromatic ring can undergo enzymatic modification. sigmaaldrich.com

Directed Aromatic Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. wikipedia.org The reaction employs an organolithium reagent to deprotonate a position ortho to a directing metalation group (DMG) through a coordination-induced proximity effect. baranlab.org In the case of this compound, both the hydroxyl and benzyloxy groups can potentially act as DMGs.

However, the phenolic proton is the most acidic site and will be preferentially abstracted by a strong base like n-butyllithium (n-BuLi) to form a lithium phenoxide. A second equivalent of the base is then required for the subsequent C-H activation. The benzyloxy group is a more effective DMG than the resulting phenoxide. Furthermore, recent studies have shown that an α-lithiobenzyloxy group, formed by benzylic metalation, can itself function as a DMG to direct ortho-lithiation. nih.gov For this compound, after formation of the phenoxide, the benzyloxy group directs the second lithiation to the C3 position, which is the only available ortho position to the ether.

This generates a dianionic intermediate that can be trapped by various electrophiles to yield 3-substituted derivatives. This two-step, one-pot process allows for precise installation of a wide range of functional groups.

Table 1: Potential Electrophilic Quenching of the 3-Lithio Derivative

| Electrophile | Reagent Example | Resulting Functional Group |

| Carbonyl Compounds | Acetone, Benzaldehyde (B42025) | Hydroxyalkyl |

| Alkyl Halides | Methyl Iodide | Methyl |

| Carboxylation | Carbon Dioxide (CO₂) | Carboxylic Acid |

| Silylation | Trimethylsilyl Chloride (TMSCl) | Silyl (-SiMe₃) |

| Borylation | Triisopropyl Borate (B1201080) | Boronic Acid |

| Stannylation | Tributyltin Chloride | Stannane (-SnBu₃) |

Nucleophilic Aromatic Substitution Reactions on the Fluorinated Core

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated aromatic rings, particularly those activated by electron-withdrawing groups. chemistrysteps.com The reaction proceeds via an addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. chemistrysteps.com Fluorine is an excellent leaving group for SNAr reactions—often better than other halogens—because its high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack. youtube.commasterorganicchemistry.com

The difluorinated core of this compound is a target for SNAr. While the ring lacks powerful nitro or cyano activating groups, the cumulative inductive effects of the fluorine, hydroxyl, and benzyloxy substituents render the C4 and C5 positions susceptible to substitution, potentially under forcing conditions (e.g., high temperature, strong nucleophiles). The reaction can be used to introduce a variety of nucleophilic fragments, leading to monosubstituted derivatives. Selective substitution at one of the two fluorine positions may be influenced by steric and electronic factors.

Table 2: Representative SNAr on the Difluorinated Core

| Nucleophile | Reagent Example | Potential Product (Monosubstitution) |

| Amine | Morpholine | 2-(Benzyloxy)-5-fluoro-4-morpholinophenol |

| Alkoxide | Sodium Methoxide (B1231860) | 2-(Benzyloxy)-5-fluoro-4-methoxyphenol |

| Thiolate | Sodium Thiophenoxide | 2-(Benzyloxy)-5-fluoro-4-(phenylthio)phenol |

| Hydroxide | Potassium Hydroxide | 2-(Benzyloxy)-5-fluorobenzene-1,4-diol |

| Azide | Sodium Azide | 4-Azido-2-(benzyloxy)-5-fluorophenol |

Elaboration into Fused Ring Systems and Complex Scaffolds

The functionalized derivatives of this compound serve as excellent precursors for constructing more complex molecular architectures, including fused heterocyclic systems. Such scaffolds are prevalent in medicinal chemistry and materials science. researchgate.netthieme.de

One effective strategy involves leveraging the intermediates from directed aromatic functionalization (Section 4.3.1). The dianion generated by double deprotonation can react with suitable difunctional electrophiles to forge new rings. For instance, intramolecular cyclization can be achieved by reacting the ortho-lithiated species with esters or other carbonyl compounds to form benzofuran (B130515) derivatives. nih.gov This approach allows for the annulation of a five-membered oxygen-containing ring onto the existing benzene (B151609) core. Other fused systems can be accessed by selecting appropriate cyclizing agents.

Table 3: Potential Cyclization Reactions for Fused Ring Synthesis

| Cyclizing Agent | Intermediate | Resulting Fused System |

| N,N-Dimethylformamide (DMF) | 3-Lithiated species followed by intramolecular attack of the phenoxide on the in-situ formed aldehyde | Benzofuran |

| Diethyl Oxalate | Reaction at C3-lithio and phenoxide sites | Dioxinone ring fused to the aromatic core |

| 1,2-Dibromoethane | Alkylation at C3 followed by intramolecular O-alkylation | Dihydrobenzofuran |

| Phosgene | Acylation at C3 and phenoxide positions | Benzoxazinone |

Hydrogenation and Debenzylation Strategies

The benzyl ether is a common and robust protecting group for hydroxyl functionalities that can be removed under various conditions. The deprotection of this compound and its derivatives to unmask the free phenol is a critical step in many synthetic sequences, yielding the corresponding catechol (1,2-dihydroxybenzene) derivatives.

The most common method for O-debenzylation is catalytic hydrogenation. organic-chemistry.org This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), under an atmosphere of hydrogen gas. google.com The process is clean and efficient, yielding the deprotected phenol and toluene (B28343) as the only byproduct. For molecules containing other reducible functional groups (e.g., alkenes, alkynes), transfer hydrogenation using a hydrogen donor like 1,4-cyclohexadiene (B1204751) or ammonium (B1175870) formate (B1220265) can be a milder alternative. organic-chemistry.org

Alternatively, cleavage can be achieved using strong Lewis acids. Reagents such as boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) are effective for cleaving benzyl ethers, particularly when catalytic hydrogenation is not feasible due to catalyst poisoning or functional group incompatibility. organic-chemistry.org

Table 4: Common Debenzylation Methods

| Method | Reagents and Conditions | Advantages |

| Catalytic Hydrogenation | H₂ (g), 5-10% Pd/C, in a solvent like EtOH, EtOAc, or THF | High yield, clean reaction, mild conditions |

| Transfer Hydrogenation | Ammonium formate or 1,4-cyclohexadiene, Pd/C, in MeOH or EtOH | Avoids use of pressurized H₂ gas, can be more selective |

| Lewis Acid Cleavage | BCl₃ or BBr₃ in an inert solvent (e.g., CH₂Cl₂) at low temperature | Useful for substrates sensitive to hydrogenation |

| Acid Hydrolysis | HBr in acetic acid, reflux | Harsh conditions, but effective for robust substrates mdpi.com |

Advanced Synthetic Utility and Applications in Chemical Research

Role as a Versatile Synthetic Intermediate in Multi-Step Synthesis

2-(Benzyloxy)-4,5-difluorophenol serves as a highly valuable intermediate in multi-step synthetic sequences, primarily due to the orthogonal reactivity of its functional groups. The benzyloxy group acts as a robust protecting group for the phenolic oxygen, which can be selectively removed under specific conditions, typically through catalytic hydrogenation. This allows for the unmasking of the hydroxyl group at a later stage of a synthetic route, enabling further functionalization.

The fluorine atoms on the aromatic ring significantly influence the reactivity of the molecule. They are strongly electron-withdrawing, which can activate the ring for nucleophilic aromatic substitution reactions or direct ortho-lithiation. The phenolic hydroxyl group, once deprotected, can be used for a variety of transformations, including etherification, esterification, and as a directing group in electrophilic aromatic substitution. This multi-functionality allows for a high degree of molecular diversity to be generated from a single starting material, making it a powerful tool in the synthesis of complex target molecules, including pharmaceuticals and agrochemicals.

Precursor for Diverse Heterocyclic Compounds

The structural framework of this compound is ideally suited for the synthesis of a wide array of heterocyclic compounds. The presence of the phenol (B47542) and the activated aromatic ring provides handles for cyclization reactions to form various fused and non-fused ring systems.

While direct synthesis of benzothiazoles from this compound is not extensively documented, the synthesis of structurally related 2-(benzyloxyphenyl)benzothiazole derivatives provides a clear blueprint for its potential application. For instance, the condensation of a substituted 2-aminothiophenol (B119425) with a benzaldehyde (B42025) derivative is a common method for constructing the benzothiazole (B30560) core. In a potential synthetic route, the aldehyde functionality could be introduced onto the this compound backbone, which would then be reacted with a 2-aminothiophenol to yield the corresponding fluorinated benzothiazole.

A plausible synthetic approach is outlined in the table below, based on established methodologies for similar compounds nih.govnih.govinformahealthcare.com.

| Step | Reaction | Reagents and Conditions | Potential Product |

| 1 | Formylation of this compound | e.g., Vilsmeier-Haack reaction (POCl₃, DMF) | 3-(Benzyloxy)-4,5-difluoro-2-hydroxybenzaldehyde |

| 2 | Condensation and Cyclization | 2-Aminothiophenol, oxidative conditions | 2-(3-(Benzyloxy)-4,5-difluorophenyl)benzo[d]thiazole |

This strategy would provide access to novel fluorinated benzothiazoles, which are a class of compounds known for their wide range of biological activities, including anticancer and antimicrobial properties.

The synthesis of pyrimido[4,5-b]quinolines often involves a multi-component reaction, for example, between an aldehyde, an amine, and a 1,3-dicarbonyl compound nih.gov. Although a direct application of this compound in this context is not reported, its derivative, 2-(benzyloxy)-4,5-difluorobenzaldehyde, could serve as the aldehyde component in such reactions. This would lead to the formation of pyrimidoquinoline scaffolds bearing the difluorobenzyloxy moiety, a substitution pattern of interest for medicinal chemistry due to the potential for enhanced biological activity and improved pharmacokinetic properties imparted by the fluorine atoms.

The synthesis of imidazole (B134444) derivatives from benzyloxy-containing precursors has been reported, showcasing the utility of the benzyloxy group in the construction of these important heterocycles researchgate.netbiolmolchem.comresearchgate.netnih.gov. For example, the Radziszewski reaction, a three-component reaction of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or an amine, is a common method for imidazole synthesis. A suitably functionalized derivative of this compound, such as a corresponding benzil (B1666583) or benzaldehyde derivative, could be employed in such a reaction to generate highly substituted and fluorinated imidazoles. The resulting compounds would be of significant interest for drug discovery programs, as the imidazole core is a key feature in many biologically active molecules.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Potential Product Class |

| 2-(Benzyloxy)-4,5-difluorobenzaldehyde | Benzil | Ammonium (B1175870) acetate | Acetic acid, heat | Trisubstituted Imidazoles |

| 2-(Benzyloxy)-4,5-difluorobenzil | Aldehyde | Ammonium acetate | Acetic acid, heat | Trisubstituted Imidazoles |

Development of Fluorinated Building Blocks for Chemical Synthesis

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties ossila.comnih.govnih.govbeilstein-journals.orghalocarbonlifesciences.com. This compound is itself a valuable fluorinated building block, but it can also serve as a precursor for other, more complex fluorinated synthons.

The reactivity of the difluorinated aromatic ring allows for further synthetic transformations. For example, nucleophilic aromatic substitution of one of the fluorine atoms could introduce other functional groups, leading to a variety of di- and tri-substituted fluorinated aromatic compounds. The phenolic hydroxyl, after deprotection, can be transformed into a triflate or nonaflate, which are excellent leaving groups for cross-coupling reactions, further expanding the synthetic utility of this scaffold. These second-generation building blocks can then be used in the synthesis of complex molecules for various applications, including pharmaceuticals and materials science.

Incorporation into Advanced Organic Materials and Functional Molecules

The unique electronic properties conferred by the fluorine atoms make this compound an attractive component for the design of advanced organic materials. The electron-withdrawing nature of fluorine can be used to tune the electronic properties of conjugated systems, which is crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the ability to deprotect the phenol and perform further chemistry allows for the incorporation of this fluorinated motif into larger, functional molecules. For example, it could be attached to a polymer backbone to modify the properties of the resulting material, or it could be used as a key component in the synthesis of liquid crystals or other functional dyes. The combination of the benzyloxy group for solubility and processability, and the difluorophenyl core for electronic tuning, makes this a promising platform for the development of new materials with tailored properties.

Contribution to Novel Synthetic Methodologies (e.g., flow chemistry applications)

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry and materials science. The unique electronic properties of fluorine can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity. This compound, with its combination of a protected phenol, a difluorinated aromatic ring, and a versatile benzyl (B1604629) ether, represents a valuable building block for the synthesis of complex molecular architectures. While specific documented applications in flow chemistry for this exact compound are not extensively reported in the literature, its structural motifs suggest significant potential for integration into novel synthetic methodologies, including continuous flow processes.

The utility of fluorinated organic compounds is vast, yet their synthesis can present challenges, including the handling of hazardous fluorinating agents and the precise control of reaction conditions to achieve desired regioselectivity. beilstein-journals.org Flow chemistry, which involves performing chemical reactions in a continuous stream through a network of tubes or microreactors, offers a powerful solution to many of these challenges. researchgate.netvapourtec.com This technology allows for superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, higher yields, and greater consistency compared to traditional batch synthesis. researchgate.net

For a molecule like this compound, its synthesis and subsequent transformations can be envisioned within a multi-step flow process. syrris.jp A hypothetical, yet chemically sound, multi-step synthesis could serve to illustrate the potential contributions of this compound and its analogs to advanced synthetic strategies.

Hypothetical Multi-Step Synthesis Involving this compound:

A plausible synthetic sequence could involve the initial preparation of a difluorophenol, followed by selective benzylation. For instance, the synthesis of a related compound, 2,3-difluorophenol, can be achieved from 1,2-difluorobenzene (B135520) through a directed ortho-lithiation followed by reaction with a borate (B1201080) ester and subsequent oxidation. chemicalbook.com A similar strategy could be adapted for the synthesis of 4,5-difluorocatechol, a potential precursor to the target molecule.

The subsequent selective benzylation of one of the phenolic hydroxyl groups would yield this compound. This selective protection is a critical step in many multi-step syntheses as it allows for the differential reactivity of the two hydroxyl groups in subsequent reactions. azom.com

The free phenolic hydroxyl group in this compound can then be used as a handle for further molecular elaboration. For example, it could undergo etherification or esterification, or it could be used to direct further substitution on the aromatic ring. The benzyloxy group, on the other hand, serves as a robust protecting group that can be removed under specific conditions, typically catalytic hydrogenation, to unmask the second phenolic hydroxyl group at a later stage in the synthesis.

Adaptability to Flow Chemistry:

Each step in the hypothetical synthesis of and with this compound can be adapted to a continuous flow setup.

Fluorination and Related Reactions: Direct fluorination of aromatic compounds often involves highly reactive and potentially hazardous reagents. beilstein-journals.org Performing such reactions in a flow microreactor enhances safety by minimizing the volume of hazardous material at any given time and allowing for precise temperature control to prevent runaway reactions. vapourtec.com The synthesis of fluorinated precursors to this compound could greatly benefit from this approach.

Lithiation and Quenching: Directed ortho-lithiation reactions are often performed at very low temperatures to ensure selectivity and prevent side reactions. Flow reactors provide excellent heat exchange, allowing for precise and uniform temperature control, which can be challenging to achieve in large-scale batch reactors. beilstein-journals.org The rapid mixing in microreactors also allows for the efficient quenching of the highly reactive organolithium intermediates.

Multi-step Sequences: One of the significant advantages of flow chemistry is the ability to "telescope" multiple reaction steps into a single, continuous process without the need for isolation and purification of intermediates. syrris.jp A flow synthesis platform could be designed to perform the lithiation, borylation, oxidation, and even the subsequent benzylation in a continuous sequence, significantly reducing reaction time and waste generation.

The following table outlines a hypothetical telescoped flow synthesis for a derivative of this compound, illustrating the potential for this technology.

| Step | Reaction | Reagents and Conditions (Hypothetical Flow Adaptation) | Residence Time (Estimated) |

| 1 | Directed ortho-lithiation | 1,2-Difluorobenzene, n-BuLi in THF | < 1 min |

| 2 | Borylation | Trimethyl borate | < 2 min |

| 3 | Oxidation | H₂O₂ | 5-10 min |

| 4 | Benzylation | Benzyl bromide, K₂CO₃ | 10-20 min |

| 5 | Further Functionalization (e.g., Etherification) | Alkyl halide, base | 10-20 min |

This table is for illustrative purposes and actual conditions would require experimental optimization.

The development of such multi-step flow syntheses represents a significant advancement in chemical manufacturing, enabling the safer, more efficient, and scalable production of complex molecules. researchgate.net The structural features of this compound make it an ideal candidate for incorporation into these novel synthetic workflows, particularly in the synthesis of new pharmaceutical agents and advanced materials where the presence of fluorine is desirable.

Q & A

Q. What synthetic strategies are recommended for preparing 2-(Benzyloxy)-4,5-difluorophenol with high regioselectivity?

- Methodological Answer : A multi-component reaction under solvent-free conditions, catalyzed by DABCO, has been effective for synthesizing benzyloxy-containing heterocycles (e.g., pyrimidoquinolines) . For this compound, consider:

Fluorination : Direct fluorination of phenol precursors using Selectfluor™ or DAST (diethylaminosulfur trifluoride) to achieve 4,5-difluoro substitution.

Benzyl Protection : Protect the hydroxyl group with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to install the benzyloxy moiety.

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization for high-purity isolation.

- Key Validation : Monitor regiochemistry via ¹⁹F NMR and confirm substitution patterns with 2D-NMR (e.g., NOESY) .

Q. Which analytical techniques are optimal for characterizing the structure and purity of this compound?

- Methodological Answer :

- Structural Confirmation :

- ¹H/¹³C/¹⁹F NMR : Resolve aromatic protons, fluorine coupling, and benzyloxy methylene signals. For example, ¹⁹F NMR can distinguish between 4-F and 5-F environments .

- HRMS : Confirm molecular formula (C₁₃H₁₀F₂O₂) with <2 ppm mass accuracy.

- Purity Assessment :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); >98% purity is ideal for biological assays .

- Thermogravimetric Analysis (TGA) : Verify thermal stability and solvent residues .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model charge distribution and Fukui indices. The electron-withdrawing fluorine atoms activate specific positions (e.g., para to fluorine) for SNAr .

- Solvent Effects : Simulate reaction pathways in polar aprotic solvents (e.g., DMSO) using COSMO-RS to predict activation barriers .

- Validation : Compare computational predictions with experimental kinetic studies (e.g., monitoring substitution rates via LC-MS) .

Q. What experimental designs are suitable for studying the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :

- Fluorescence-Based Assays : Utilize probes like Luciferin-BE (a benzyloxy-containing fluorophore) to monitor competitive inhibition or metabolic turnover in CYP3A4/2D6 isoforms .

- In Vitro Protocols :

Incubate the compound with human liver microsomes (HLMs) and NADPH.

Quantify metabolites via LC-MS/MS (e.g., hydroxylated derivatives).

Calculate IC₅₀ values using nonlinear regression .

- Data Interpretation : Cross-validate with PBPK modeling to extrapolate in vivo relevance .

Q. How can regioselective deprotection of the benzyloxy group be achieved without affecting fluorine substituents?

- Methodological Answer :

- Catalytic Hydrogenolysis : Use Pd/C (10% w/w) under H₂ (1 atm) in EtOAc. Monitor reaction progress via TLC (Rf shift after deprotection) .

- Acid Sensitivity : Avoid strong acids (e.g., HBr/AcOH) to prevent defluorination.

- Alternative Methods : Photocatalytic debenzylation with UV light and a Ru-based catalyst for milder conditions .

Data Contradiction and Troubleshooting

Q. How to resolve discrepancies in observed vs. predicted solubility of this compound in polar solvents?

- Methodological Answer :

- Hypothesis Testing :

Experimental Solubility : Measure in DMSO, MeOH, and water using nephelometry.

Computational Prediction : Compare with COSMO-RS or Hansen solubility parameters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.